

Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-3-bromo-D-phenylalanine**

Cat. No.: **B557916**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide chains allows for the introduction of a bromine atom, which can be utilized for a variety of applications, including the modulation of peptide structure and function, and as a handle for further chemical modification. This technical guide provides a comprehensive overview of the known physicochemical properties of **Fmoc-3-bromo-D-phenylalanine**, along with generalized experimental protocols for their determination and its application in peptide synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative data for **Fmoc-3-bromo-D-phenylalanine**, compiled from various chemical suppliers.[\[1\]](#)[\[2\]](#)

Property	Value	Reference(s)
CAS Number	220497-81-4	[1] [2]
Molecular Formula	C ₂₄ H ₂₀ BrNO ₄	[1] [2]
Molecular Weight	466.3 g/mol	[1] [2]
Appearance	White powder	[2]
Melting Point	155 - 158 °C	[2]
Optical Rotation	$[\alpha]D^{25} = +136 \pm 2^\circ$ (c=1 in DMF)	[2]
Purity	≥98% (Assay/HPLC)	[1] [3]
Storage Temperature	0 - 8 °C	[2]

Synonyms: (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, Fmoc-D-Phe(3-Br)-OH[\[1\]](#)[\[2\]](#)

Experimental Protocols

While specific, detailed experimental protocols for the characterization of every batch of **Fmoc-3-bromo-D-phenylalanine** are proprietary to the manufacturers, the following sections describe generalized and widely accepted methodologies for determining the key physicochemical properties of Fmoc-protected amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

A common method for determining the melting point is the capillary method using a digital melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered **Fmoc-3-bromo-D-phenylalanine** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a compound under specific conditions.

Methodology:

- Solution Preparation: A precise concentration of **Fmoc-3-bromo-D-phenylalanine** is prepared in a suitable solvent, such as N,N-Dimethylformamide (DMF), as specified in the literature ($[\alpha]D^{25} = +136 \pm 2^\circ$ for $c=1$ in DMF).[\[2\]](#)
- Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
- Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound. While specific spectra for **Fmoc-3-bromo-D-phenylalanine** are not

readily available in public databases, generalized protocols for acquiring such data are provided below.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the number and chemical environment of protons.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.

Methodology:

- Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

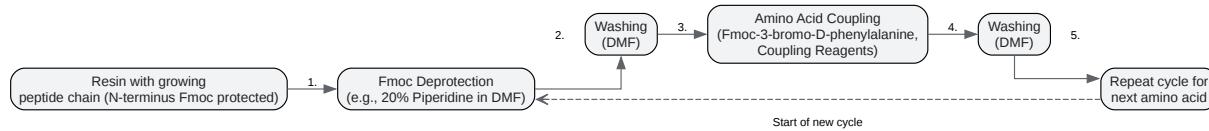
Methodology:

- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Analysis: The characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), and C-Br (bromo) are identified.

c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:


- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer.
- **Ionization:** A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured.
- **Data Analysis:** The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be observable.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-3-bromo-D-phenylalanine** is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc protecting group on the α -amine is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.

General Experimental Workflow for SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-amino acid, such as **Fmoc-3-bromo-D-phenylalanine**, into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- To cite this document: BenchChem. [Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557916#what-are-the-physicochemical-properties-of-fmoc-3-bromo-d-phenylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

